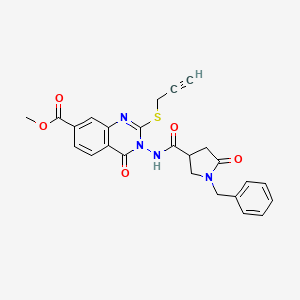

![molecular formula C20H18F3N3O B6477183 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 2640828-47-1](/img/structure/B6477183.png)

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been used in the development of a CSF-1R PET tracer .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied . Various methods have been reported over the years, leading to a wide variety of synthetic analogues . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles and their derivatives have shown a broad spectrum of biological activities, which makes them an interesting class in drug discovery . They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific structure and substituents. Many pyrazoles have shown luminescent and fluorescent properties . Some of these compounds have important applications in material chemistry .Applications De Recherche Scientifique

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins and to investigate the mechanism of action of drugs. This compound has also been used to study the effects of environmental stressors on biological systems. In addition, this compound has been used to study the metabolism and pharmacokinetics of drugs.

Mécanisme D'action

Target of Action

Similar compounds with a pyrazole moiety have been reported to interact with various targets, such as succinate dehydrogenase (sdh) and Nicotinamide phosphoribosyltransferase (NAMPT) . These targets play crucial roles in cellular metabolism and energy production.

Mode of Action

It’s suggested that the compound forms a strong hydrogen bond with the amino acid residues of its target . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

For instance, SDH is a key enzyme in the citric acid cycle and electron transport chain, while NAMPT is involved in the NAD+ salvage pathway .

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide has several advantages in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, this compound has a high affinity for many receptors, making it a useful tool for studying the structure and function of these receptors. However, this compound has some limitations in laboratory experiments. Its effects on certain physiological processes may be difficult to measure, and it can be difficult to obtain consistent results with this compound.

Orientations Futures

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide has a wide range of potential applications in scientific research. In the future, this compound could be used to study the effects of environmental stressors on biological systems, as well as the effects of drugs on the body. This compound could also be used to investigate the effects of drugs on the central nervous system, as well as the effects of drugs on the immune system. In addition, this compound could be used to study the metabolism and pharmacokinetics of drugs. Finally, this compound could be used to develop new drugs that target specific receptors.

Méthodes De Synthèse

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethyl)benzamide can be synthesized in two ways. The first method involves the condensation reaction of 1-methyl-1H-pyrazole-5-carbaldehyde and trifluoroacetamide. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields this compound as the main product. The second method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde and trifluorobenzamide, which is also catalyzed by an acid, such as p-toluenesulfonic acid. This reaction yields this compound as the main product, along with some byproducts.

Propriétés

IUPAC Name |

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c1-26-18(11-13-25-26)15-8-6-14(7-9-15)10-12-24-19(27)16-4-2-3-5-17(16)20(21,22)23/h2-9,11,13H,10,12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGQYLKHNXWBRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[6-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477101.png)

![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477102.png)

![8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477116.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)

![4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477140.png)

![4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477145.png)

![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477152.png)

![1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477156.png)

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide](/img/structure/B6477161.png)

![4-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B6477170.png)

![3-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6477171.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B6477187.png)

![1-(4-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropane-1-carboxamide](/img/structure/B6477194.png)